molecular formula C12H4Cl4S B13006211 1,4,6,9-Tetrachlorodibenzothiophene CAS No. 134705-50-3

1,4,6,9-Tetrachlorodibenzothiophene

Cat. No.: B13006211
CAS No.: 134705-50-3
M. Wt: 322.0 g/mol
InChI Key: QSHZCXSHSWEQFS-UHFFFAOYSA-N
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Description

1,4,6,9-Tetrachlorodibenzo[b,d]thiophene is a chlorinated derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms at the 1, 4, 6, and 9 positions on the dibenzothiophene ring system. It has the molecular formula C₁₂H₄Cl₄S and a molecular weight of 322.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene typically involves the chlorination of dibenzothiophene. This can be achieved through various methods, including:

    Direct Chlorination: Dibenzothiophene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to introduce chlorine atoms at the desired positions.

    Electrophilic Aromatic Substitution: This method involves the use of chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst to achieve selective chlorination.

Industrial Production Methods

Industrial production of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,6,9-Tetrachlorodibenzo[b,d]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding hydro derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydro derivatives

    Substitution: Functionalized derivatives with various substituents replacing chlorine atoms

Scientific Research Applications

1,4,6,9-Tetrachlorodibenzo[b,d]thiophene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying the reactivity of chlorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It is used in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the aromatic ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,6,9-Tetrachlorodibenzo[b,d]thiophene: Similar structure with chlorine atoms at different positions.

    1,4,6,8-Tetrachlorodibenzo[b,d]thiophene: Another isomer with a different arrangement of chlorine atoms.

    Dibenzothiophene: The parent compound without chlorine substitution.

Uniqueness

1,4,6,9-Tetrachlorodibenzo[b,d]thiophene is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. This unique arrangement of chlorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

134705-50-3

Molecular Formula

C12H4Cl4S

Molecular Weight

322.0 g/mol

IUPAC Name

1,4,6,9-tetrachlorodibenzothiophene

InChI

InChI=1S/C12H4Cl4S/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H

InChI Key

QSHZCXSHSWEQFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C3=C(C=CC(=C3S2)Cl)Cl)Cl

Origin of Product

United States

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